

An In-Depth Technical Guide to the Griseoviridin Biosynthetic Gene Cluster in Streptomyces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Griseoviridin**

Cat. No.: **B1247613**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of **Griseoviridin** in *Streptomyces griseoviridis*. **Griseoviridin** is a member of the streptogramin A family of antibiotics, which act synergistically with streptogramin B antibiotics, such as Viridogrisein, to inhibit bacterial protein synthesis. Understanding the genetic and biochemical basis of **Griseoviridin** production is crucial for the rational design of novel antibiotics and the development of improved production platforms.

The Griseoviridin Biosynthetic Gene Cluster (sgv)

The **Griseoviridin** BGC, designated the sgv cluster, is a large, 105 kb region of the *Streptomyces griseoviridis* genome.^{[1][2]} It is responsible for the concurrent production of both **Griseoviridin** (GV) and Viridogrisein (VG).^{[1][2]} The cluster is comprised of 36 open reading frames (ORFs), with the genes for GV and VG biosynthesis organized into distinct "halves" of the cluster.^{[1][2]}

Genetic Organization of the sgv Cluster

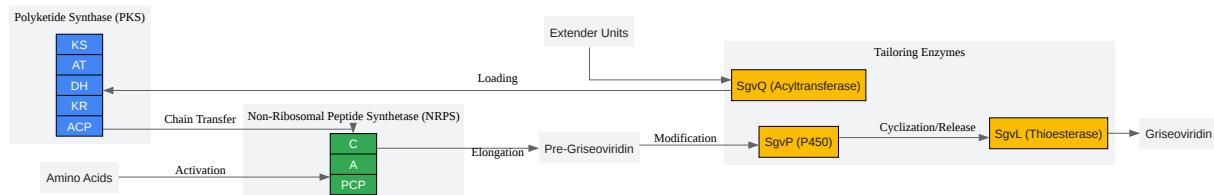
The following table details the 36 ORFs identified in the sgv gene cluster and their putative functions, as determined by bioinformatics analysis and gene inactivation experiments.^[2]

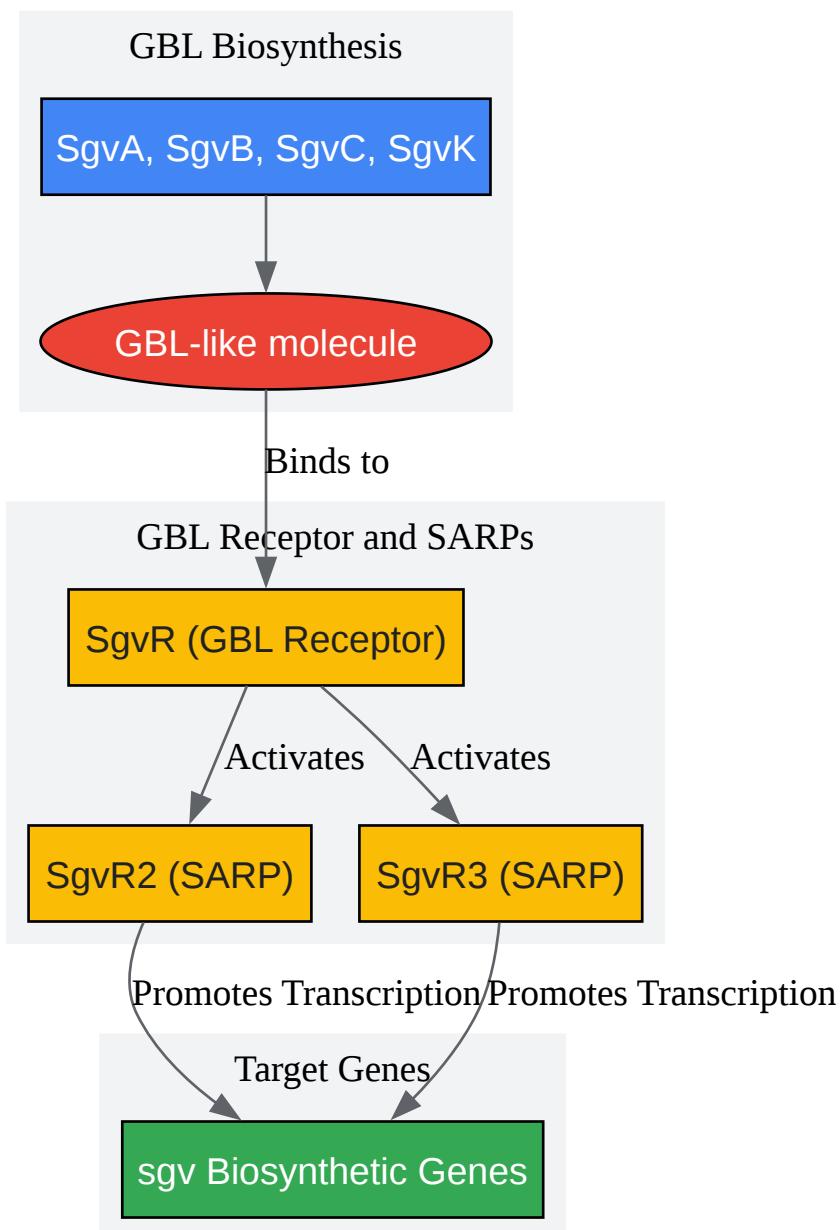
Gene	Proposed Function
sgvA	γ -butyrolactone (GBL) biosynthesis
sgvB	γ -butyrolactone (GBL) biosynthesis
sgvC	γ -butyrolactone (GBL) biosynthesis
sgvK	γ -butyrolactone (GBL) biosynthesis
sgvR	GBL receptor protein
sgvR2	SARP family transcriptional activator for GV/VG
sgvR3	SARP family transcriptional activator for GV/VG
sgvT1	MFS transporter for GV/VG efflux
sgvT2	ABC transporter for GV/VG efflux
sgvT3	MFS transporter (compensatory)
sgvM	C-methyltransferase
sgvP	Cytochrome P450 monooxygenase (C-S bond formation)
sgvQ	Discrete acyltransferase (AT)
sgvH	Hybrid PKS-NRPS
sgvI	Hybrid PKS-NRPS
sgvJ	Hybrid PKS-NRPS
sgvL	Thioesterase
sgvD1	NRPS for Viridogrisein biosynthesis
sgvD2	NRPS for Viridogrisein biosynthesis
sgvD3	NRPS for Viridogrisein biosynthesis
sgvD4	NRPS for Viridogrisein biosynthesis
sgvE	3-hydroxypicolinic acid biosynthesis
sgvF	L-proline dehydrogenase

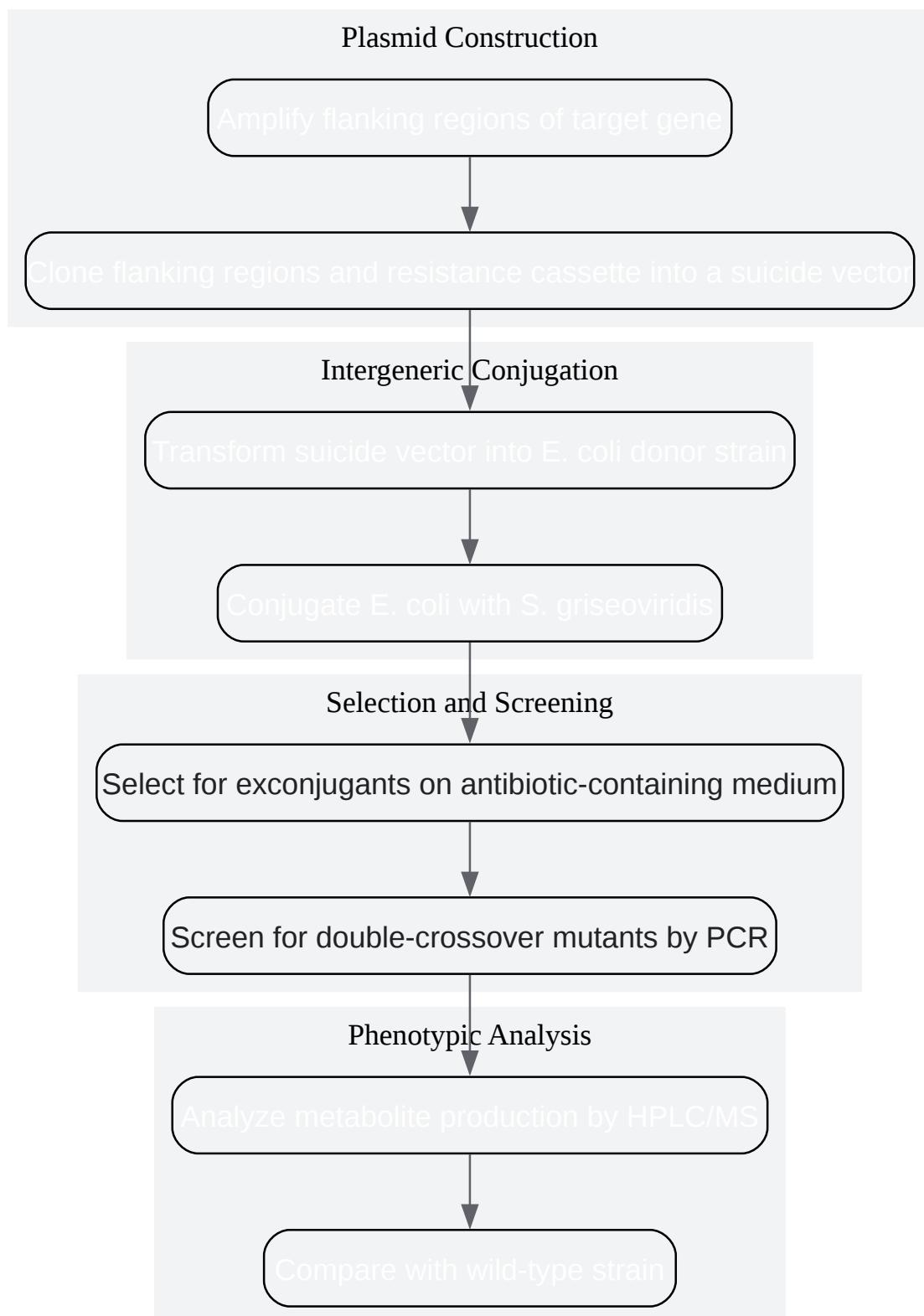
sgvG	4-methyl-2-oxovalerate dehydrogenase
sgvO	Oxidoreductase
sgvX	Acyl-CoA synthetase
sgvY	Hypothetical protein
sgvZ	Hypothetical protein
orf-1	Hypothetical protein
orf-2	Hypothetical protein
orf-3	Hypothetical protein
orf-4	Hypothetical protein
orf-5	Hypothetical protein
orf-6	Hypothetical protein
orf-7	Hypothetical protein
orf-8	Hypothetical protein

Quantitative Data on Griseoviridin Production

Quantitative analysis of **Griseoviridin** production is essential for strain improvement and process optimization. The following table summarizes key findings on the impact of genetic modifications on **Griseoviridin** and Viridogrisein (GV/VG) production.


Strain/Condition	Key Genetic Modification	Effect on GV/VG Production Titer	Reference
S. griseoviridis Wild-Type	-	Baseline production	
S. griseoviridis ΔsgvP	Deletion of P450 monooxygenase	Abolished Griseoviridin production	
S. griseoviridis with overexpressed sgvT1/sgvT2	Overexpression of transporters	≈ 3-fold increase	


Biosynthesis of Griseoviridin


Griseoviridin is a hybrid polyketide-non-ribosomal peptide natural product. Its biosynthesis involves a complex interplay of PKS and NRPS modules, along with tailoring enzymes that modify the core structure.

The Griseoviridin PKS-NRPS Assembly Line

The backbone of **Griseoviridin** is assembled by a hybrid PKS-NRPS system encoded by the genes sgvH, sgvI, and sgvJ. A discrete acyltransferase, SgvQ, is responsible for loading the extender units onto the PKS modules. The proposed modular organization is as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in *Streptomyces griseoviridis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Griseoviridin Biosynthetic Gene Cluster in *Streptomyces*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1247613#biosynthetic-gene-cluster-for-griseoviridin-in-streptomyces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com